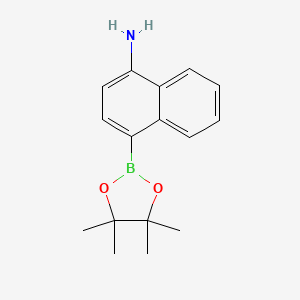

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine (CAS: 1218790-22-7) is a boronate ester derivative featuring a naphthalene scaffold substituted with an amine group at the 1-position and a pinacol-protected boronic ester at the 4-position. Its molecular formula is C₁₆H₂₀BNO₂, with a molecular weight of 269.15 g/mol. This compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with aryl halides, enabling the synthesis of biaryl structures . It is commercially available in milligram to gram quantities, stored at 2–8°C, and requires inert handling to preserve its stability .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGFMZVTUQUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682296 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-22-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method adapts classical Grignard chemistry to install the boronic acid moiety, followed by esterification with pinacol. The protocol, as detailed in patent WO1995029223A1, involves:

-

Halogen-Magnesium Exchange : 4-Bromo-1-naphthalenamine (CAS 2298-07-9) reacts with magnesium in anhydrous ether to form the Grignard reagent.

-

Boron Introduction : The Grignard reagent is treated with trimethylborate at −70°C, yielding a borate intermediate.

-

Hydrolysis and Esterification : Acidic hydrolysis liberates the boronic acid, which is subsequently esterified with pinacol under dehydrating conditions.

Key Reaction Conditions

Challenges and Optimizations

-

Amine Compatibility : The amine group may react with the Grignard reagent, necessitating protection (e.g., acetylation) prior to magnesium insertion.

-

Yield Optimization : Patent data suggest that slow addition of the Grignard reagent (over 2 hours) minimizes side reactions, while recrystallization from water enhances purity.

Regioselectivity Considerations

The amine group directs lithiation to the para position (C4 of naphthalene), ensuring precise boron placement. However, competing side reactions (e.g., proto-deboronation) necessitate strict temperature control and inert atmospheres.

Comparative Evaluation of Methodologies

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Grignard | High functional group tolerance | Sensitive to moisture, low yields |

| Lithiation | Regioselective, no protection needed | Requires cryogenic conditions |

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Substituted amines or boron-containing derivatives.

Scientific Research Applications

Catalysis

One of the prominent applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is in catalysis. It acts as a versatile ligand in transition metal-catalyzed reactions. For instance:

- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Its ability to stabilize transition states enhances reaction yields and selectivity .

- Phase Transfer Catalysis : Research indicates that derivatives of this compound can function as efficient phase-transfer catalysts (PTCs), facilitating the asymmetric substitution reactions with high enantioselectivity .

Materials Science

The compound's unique structure allows it to be integrated into advanced materials:

- Covalent Organic Frameworks (COFs) : It has been employed in the synthesis of novel COFs that exhibit remarkable stability and porosity. These materials are promising for applications in gas storage and separation processes .

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs has shown potential for improved efficiency and brightness due to its photophysical properties .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its biological activities:

- Anticancer Agents : Studies have reported that compounds featuring the dioxaborolane moiety exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications as anticancer therapeutics .

- Fluorescent Probes : The compound has been explored as a fluorescent probe for detecting biomolecules and saccharides due to its ability to undergo fluorescence resonance energy transfer (FRET) .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. The amine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Variations and Reactivity

- Substitution Position : The target compound’s amine group at the naphthalen-1-position distinguishes it from analogs like those in , where the amine is at the 2-position. This positional difference influences electronic properties and regioselectivity in cross-coupling reactions .

- Aromatic Substituents : The biphenyl and fluorophenyl derivatives () exhibit enhanced steric bulk and electronic modulation, affecting their catalytic activity in alkyne functionalization . In contrast, the benzonitrile analog () prioritizes electrophilic reactivity for nitrile-based transformations .

Physical Properties

- Melting Points : The fluorophenyl-substituted compound (93–95°C) and biphenyl analog (177–179°C) demonstrate how substituents affect crystallinity and thermal stability . The target compound’s liquid storage form suggests lower melting behavior .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety is particularly noteworthy as it has been linked to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H19BNO2 |

| Molecular Weight | 233.12 g/mol |

| CAS Number | Not specified |

| InChI Key | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane structures often exhibit:

- Anticancer properties : Many derivatives have shown potential in inhibiting tumor growth by interfering with cellular pathways involved in proliferation and survival.

- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes that are critical in metabolic pathways.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds and their derivatives. For instance:

- Anticancer Activity : A study demonstrated that benzo[b]furan derivatives exhibited significant antiproliferative effects against various cancer cell lines. While not directly testing our compound, the findings suggest that structural analogs can effectively target cancer cells through mechanisms such as microtubule stabilization and disruption of cell cycle progression .

- Binding Affinity Studies : Research on boronic acid derivatives has indicated that these compounds can bind effectively to target proteins involved in disease pathways. For instance, structure-activity relationship (SAR) studies have shown that modifications in the dioxaborolane structure significantly affect binding affinity and biological activity .

Case Studies

Several case studies highlight the potential applications of dioxaborolane-containing compounds:

- Inhibition of Protein Interactions : A series of compounds were identified as inhibitors of the Keap1-Nrf2 interaction, which is crucial for cellular responses to oxidative stress. These compounds demonstrated nanomolar binding affinities and were optimized for enhanced potency through structural modifications .

- Bioorthogonal Reactions : The use of boronates in bioorthogonal reactions has been explored extensively. This approach allows for selective labeling and imaging in biological systems, showcasing the versatility of boron-containing compounds in therapeutic applications .

Q & A

Q. What interdisciplinary applications exist beyond organic synthesis (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.